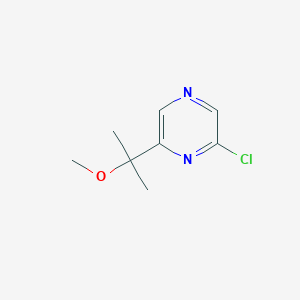
Methyl 3-amino-1,4-dimethyl-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-1,4-dimethyl-1H-pyrazole-5-carboxylate: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-1,4-dimethyl-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3-amino-1,4-dimethyl-1H-pyrazole with methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the production process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-amino-1,4-dimethyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, methyl 3-amino-1,4-dimethyl-1H-pyrazole-5-carboxylate serves as a building block for the synthesis of more complex heterocyclic compounds. It is used in the preparation of pyrazolo[1,5-a]pyrimidines, which are of interest due to their biological activities .
Biology and Medicine: It has been explored for its antimicrobial, antifungal, and anticancer properties .
Industry: In the agrochemical industry, derivatives of this compound are used as intermediates in the synthesis of pesticides and herbicides. Its stability and reactivity make it a valuable component in various formulations .
Mécanisme D'action
The mechanism of action of methyl 3-amino-1,4-dimethyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can interact with microbial enzymes, leading to the disruption of essential metabolic processes in pathogens .
Comparaison Avec Des Composés Similaires
- Ethyl 5-amino-1-methylpyrazole-4-carboxylate
- 3-Amino-1-methyl-1H-pyrazole
- 5-Amino-1-methylpyrazole-4-carboxylic acid ethyl ester
Uniqueness: Methyl 3-amino-1,4-dimethyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and amino groups provide sites for further functionalization, making it a versatile intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C7H11N3O2 |
|---|---|
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
methyl 5-amino-2,4-dimethylpyrazole-3-carboxylate |
InChI |
InChI=1S/C7H11N3O2/c1-4-5(7(11)12-3)10(2)9-6(4)8/h1-3H3,(H2,8,9) |
Clé InChI |
PELHQNNZGBTKGI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(N=C1N)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-[[4-(trifluoromethyl)phenyl]methyl]azetidine-1-carboxylate](/img/structure/B13938405.png)








![3-Tosyl-6-oxa-bicyclo[3.1.0]hexane](/img/structure/B13938487.png)




